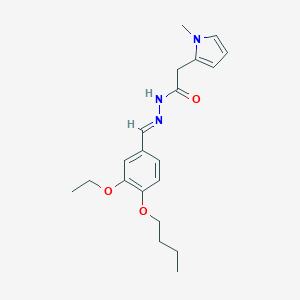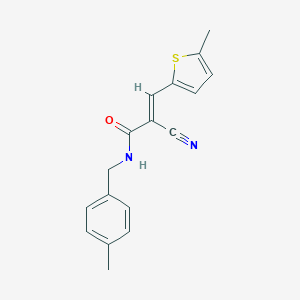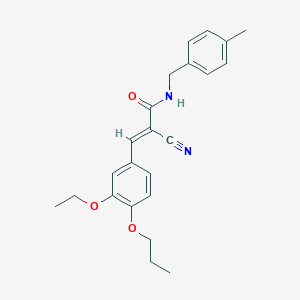![molecular formula C25H34N2O2 B449981 4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]propyl}benzamide](/img/structure/B449981.png)
4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]propyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-1,3-propanediylbis(4-tert-butylbenzamide) is a chemical compound with the molecular formula C25H34N2O2. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of two tert-butylbenzamide groups connected by a 1,3-propanediyl linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,3-propanediylbis(4-tert-butylbenzamide) typically involves the reaction of 4-tert-butylbenzoyl chloride with 1,3-diaminopropane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N,N’-1,3-propanediylbis(4-tert-butylbenzamide) follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-1,3-propanediylbis(4-tert-butylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N,N’-1,3-propanediylbis(4-tert-butylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-1,3-propanediylbis(4-tert-butylbenzamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N’-1,3-propanediylbis(4-tert-butylbenzamide) can be compared with other similar compounds such as:
- N,N’-1,3-propanediylbis(4-methylbenzamide)
- N,N’-1,3-propanediylbis(4-ethylbenzamide)
Uniqueness: The presence of tert-butyl groups in N,N’-1,3-propanediylbis(4-tert-butylbenzamide) imparts unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C25H34N2O2 |
|---|---|
Peso molecular |
394.5g/mol |
Nombre IUPAC |
4-tert-butyl-N-[3-[(4-tert-butylbenzoyl)amino]propyl]benzamide |
InChI |
InChI=1S/C25H34N2O2/c1-24(2,3)20-12-8-18(9-13-20)22(28)26-16-7-17-27-23(29)19-10-14-21(15-11-19)25(4,5)6/h8-15H,7,16-17H2,1-6H3,(H,26,28)(H,27,29) |
Clave InChI |
LUUACYBTKIXTRU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(5-methyl-2-thienyl)-4-quinolinecarbohydrazide](/img/structure/B449900.png)
![N'-[(5-chloro-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B449901.png)

![N'-[3-(2-furyl)-2-propenylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B449909.png)
![2-cyano-N-cyclohexyl-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B449910.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B449912.png)
![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B449914.png)

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methylbenzyl)acrylamide](/img/structure/B449918.png)
![2-cyano-N-cycloheptyl-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B449919.png)
![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449920.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-propylacrylamide](/img/structure/B449922.png)
